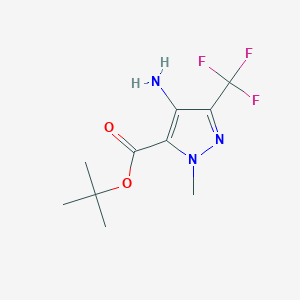

tert-Butyl 4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Description

tert-Butyl 4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and a tert-butyl ester at position 3. The trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and bioavailability, while the tert-butyl ester provides steric bulk, improving stability during synthetic processes .

Properties

Molecular Formula |

C10H14F3N3O2 |

|---|---|

Molecular Weight |

265.23 g/mol |

IUPAC Name |

tert-butyl 4-amino-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)6-5(14)7(10(11,12)13)15-16(6)4/h14H2,1-4H3 |

InChI Key |

INIFLDQPGSWLEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=NN1C)C(F)(F)F)N |

Origin of Product |

United States |

Biological Activity

tert-Butyl 4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is with a molecular weight of approximately 273.22 g/mol. The structure features a trifluoromethyl group, which is known to enhance the biological activity of organic compounds by improving their lipophilicity and metabolic stability.

Synthesis

The synthesis of tert-butyl 4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves several steps:

- Formation of the Pyrazole Core : The initial step includes the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Functional Groups : Subsequent reactions introduce the trifluoromethyl and carboxylate groups.

- Final Purification : The product is purified through techniques such as recrystallization or chromatography.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including tert-butyl 4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.01 | >344 |

| Compound B | 0.8575 | Not specified |

| tert-butyl derivative | TBD | TBD |

In a study by Thangarasu et al., a series of pyrazole derivatives demonstrated significant anti-inflammatory activity, with some showing superior efficacy compared to established drugs like celecoxib . The selectivity for COX-2 over COX-1 suggests a favorable safety profile.

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have also been investigated. Compounds containing trifluoromethyl groups have shown enhanced radical scavenging activities, which can be attributed to their ability to stabilize free radicals through resonance stabilization.

Anticancer Activity

Emerging evidence suggests that certain pyrazole derivatives exhibit anticancer properties. For instance, studies have indicated that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Case Study 1: In Vivo Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of tert-butyl 4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate in a carrageenan-induced rat paw edema model. The compound showed significant reduction in edema compared to controls, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Safety Profile Assessment

Histopathological examinations revealed minimal degenerative changes in vital organs (liver, kidney) after administration of the compound at therapeutic doses, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (CF₃) vs. Sulfonyloxy (SO₂CF₃) : The CF₃ group in the target compound offers electron-withdrawing effects without the extreme reactivity of sulfonyloxy groups, which necessitate stringent safety protocols .

- tert-Butyl vs. Ethyl Esters : tert-butyl esters (as in the target compound and Compound 26) enhance steric protection of the carboxylate, reducing unintended hydrolysis. Ethyl esters (Compounds 279, ) prioritize solubility but are more prone to enzymatic cleavage .

Hydrogen Bonding and Crystallization

The 4-amino group in the target compound enables robust hydrogen-bonding networks, critical for crystal engineering and molecular recognition. In contrast, compounds lacking amino groups (e.g., Compound 26) rely on weaker interactions like van der Waals forces or π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.